An In-depth Technical Guide to Methyl Pyridine-3-Carboximidate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl Pyridine-3-Carboximidate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pyridine-3-carboximidate is a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridine moiety is a well-established scaffold in numerous pharmaceuticals, valued for its ability to enhance solubility and interact with biological targets.[1][2] The imidate functional group, a versatile synthon, offers unique reactivity for the synthesis of various nitrogen-containing heterocycles.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of methyl pyridine-3-carboximidate, with a focus on its relevance to drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, particularly methyl nicotinate (methyl pyridine-3-carboxylate), and the general chemical behavior of imidates and pyridine derivatives to provide a robust and insightful resource.
Introduction: The Significance of Pyridine-Based Scaffolds
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of new therapeutic agents.[1][2] Its presence in a molecule can significantly influence pharmacokinetic properties such as solubility and bioavailability.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules.[5] The derivatization of the pyridine scaffold allows for the fine-tuning of these properties, making pyridine derivatives a cornerstone of modern drug discovery.[6][7] The introduction of an imidate functional group at the 3-position of the pyridine ring, as in methyl pyridine-3-carboximidate, presents a unique opportunity to explore novel chemical space and develop new molecular entities with potential therapeutic applications.[8][9]
Physicochemical Properties: An Extrapolative Analysis
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted: Methyl Pyridine-3-carboximidate | Comparative: Methyl Nicotinate (CAS: 93-60-7) |
| Molecular Formula | C₇H₈N₂O | C₇H₇NO₂ |
| Molecular Weight | 136.15 g/mol | 137.14 g/mol [10] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Colorless to pale yellow liquid or crystal-powder[11][12] |
| Boiling Point | Predicted to be similar to or slightly lower than methyl nicotinate | ~220-222 °C[11] |
| Melting Point | If solid, likely a low melting point | 41 °C[12] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, dichloromethane) and sparingly soluble in water. | Moderately soluble in organic solvents, sparingly soluble in water.[11] |
| pKa (of pyridinium ion) | Predicted to be slightly higher than methyl nicotinate due to the more basic imine nitrogen. | 3.24 (Predicted) |
The replacement of the carbonyl oxygen in methyl nicotinate with a more basic imino group (=NH) in methyl pyridine-3-carboximidate is expected to increase the overall basicity of the molecule. This would likely result in a higher pKa for the corresponding pyridinium ion. The overall polarity is also expected to be similar, leading to comparable solubility profiles.
Spectroscopic Characterization: A Predictive Approach
The structural elucidation of organic molecules relies heavily on spectroscopic techniques. While experimental spectra for methyl pyridine-3-carboximidate are not widely published, we can predict the key features based on the known spectra of methyl nicotinate and the characteristic signals of the imidate functional group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methyl group of the imidate. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the imidate group.
-
Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns for a 3-substituted pyridine.
-
Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm.
-
Imine Proton (=NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
For comparison, the ¹H NMR spectrum of methyl nicotinate in CDCl₃ shows signals at approximately δ 9.23 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H), and 3.96 (s, 3H) ppm.[13]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework.
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).
-
Imidate Carbon (C=N): A characteristic signal in the range of δ 150-170 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
C=N Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹.
-
C-O Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
-
N-H Stretch: A moderate, broad absorption around 3300 cm⁻¹ for the imine proton.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the pyridine ring.
For comparison, methyl nicotinate exhibits a strong ester carbonyl (C=O) stretch near 1720 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the pyridine ring.
Chemical Properties and Reactivity
The chemical reactivity of methyl pyridine-3-carboximidate is dictated by the interplay between the pyridine ring and the imidate functional group.
The Imidate Functional Group: A Versatile Intermediate
Alkyl imidates are known for their utility as synthetic intermediates.[14] Their reactivity stems from the electrophilic nature of the imine carbon.[14]
-
Hydrolysis: Imidates are susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding ester (in this case, methyl nicotinate) and ammonia.[14][15] This reaction pathway is a key consideration for the handling and storage of the compound. The stability of imidates generally increases in anhydrous, neutral, or slightly basic conditions.[14]
-
Reaction with Amines: The reaction of imidates with amines is a common and efficient method for the synthesis of amidines.[14] This makes methyl pyridine-3-carboximidate a valuable precursor for the synthesis of a variety of pyridine-3-carboxamidines, which are themselves an important class of compounds in medicinal chemistry.
-
Rearrangement: Under certain conditions, such as catalysis by alkyl halides, imidates can undergo rearrangement to form N,N-disubstituted amides.[16]
Figure 1: Key reactions of methyl pyridine-3-carboximidate.
The Pyridine Ring: A Platform for Further Functionalization
The pyridine ring itself can undergo a variety of chemical transformations. As a heterocyclic aromatic compound, it can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.[5] The nitrogen atom of the pyridine ring can also be targeted by electrophiles, leading to N-alkylation or N-oxidation.[5]
Synthesis of Methyl Pyridine-3-Carboximidate
The most common and direct method for the synthesis of imidates is the Pinner reaction.[3][17] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.
Pinner Reaction Protocol
A likely synthetic route to methyl pyridine-3-carboximidate would involve the reaction of 3-cyanopyridine with methanol in the presence of a strong acid, such as hydrogen chloride.
Step-by-step Methodology:
-
Reaction Setup: A solution of 3-cyanopyridine in an excess of anhydrous methanol is prepared in a reaction vessel equipped with a stirring mechanism and a means to control the temperature.
-
Acidification: Anhydrous hydrogen chloride gas is bubbled through the cooled solution, or a solution of HCl in methanol is added. This protonates the nitrile, activating it for nucleophilic attack by methanol.
-
Reaction: The reaction mixture is stirred at a low temperature (typically 0 °C to room temperature) for a period of time, monitored by techniques such as TLC or GC-MS.
-
Isolation: The resulting imidate hydrochloride salt (Pinner salt) may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the reaction mixture can be neutralized and the free imidate extracted with an organic solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Figure 2: Conceptual workflow for the synthesis of methyl pyridine-3-carboximidate.
Applications in Drug Development
The unique combination of a pyridine scaffold and a reactive imidate functionality makes methyl pyridine-3-carboximidate a promising building block in drug discovery.
Synthesis of Bioactive Heterocycles
Imidates are valuable precursors for the synthesis of various N-heterocycles, including pyrimidines, triazoles, and triazines.[3][15] By leveraging the reactivity of the imidate group, medicinal chemists can construct complex molecular architectures with potential biological activity.
Prodrug Design
The lability of the imidate group, particularly its susceptibility to hydrolysis, could be exploited in prodrug design. A biologically active carboxylic acid could potentially be masked as an imidate to improve its pharmacokinetic profile, with subsequent hydrolysis in vivo to release the active drug.[18]
Lead Optimization
The pyridine-3-carboximidate scaffold can serve as a starting point for lead optimization campaigns. The pyridine ring and the imidate nitrogen can be functionalized to explore structure-activity relationships and enhance binding affinity to a biological target.
Figure 3: Potential applications of methyl pyridine-3-carboximidate in medicinal chemistry.
Safety, Handling, and Storage
Given the reactivity of imidates, particularly their sensitivity to moisture, methyl pyridine-3-carboximidate should be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any vapors.
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, and water.
Conclusion
Methyl pyridine-3-carboximidate, while not extensively characterized in the literature, represents a molecule of significant potential for researchers in organic synthesis and drug development. By understanding the fundamental chemistry of its constituent pyridine and imidate moieties, scientists can harness its unique properties to create novel compounds with a wide range of applications. This guide has provided a comprehensive, albeit predictive, overview to stimulate further research and unlock the full potential of this versatile chemical entity.
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